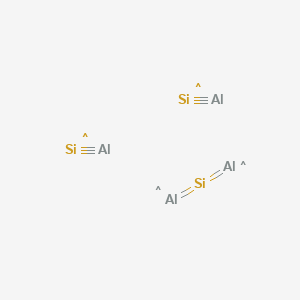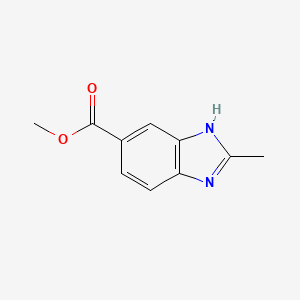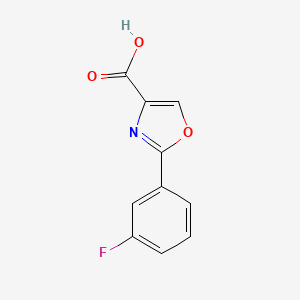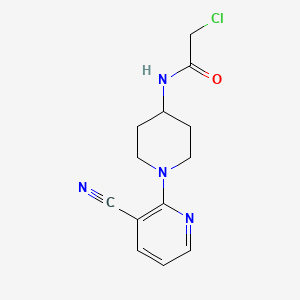
Aluminium silicide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium silicide is a compound composed of aluminium and silicon. It is known for its unique properties, including high thermal stability, low electrical resistivity, and excellent corrosion resistance. These characteristics make it a valuable material in various industrial applications, particularly in the field of microelectronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminium silicide can be synthesized through several methods, including direct reaction of aluminium and silicon at high temperatures, chemical vapor deposition, and sol-gel processes. The direct reaction method involves heating aluminium and silicon powders to temperatures above 1000°C in an inert atmosphere to form this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using chemical vapor deposition, where aluminium and silicon precursors are introduced into a reactor chamber. The precursors decompose at high temperatures, depositing a thin film of this compound on a substrate. This method allows for precise control over the composition and thickness of the film.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures to form aluminium oxide and silicon dioxide.
Reduction: It can be reduced using hydrogen gas at high temperatures to produce aluminium and silicon.
Substitution: this compound can react with halogens, such as chlorine, to form aluminium halides and silicon halides.
Major Products Formed:
Oxidation: Aluminium oxide (Al2O3) and silicon dioxide (SiO2)
Reduction: Aluminium (Al) and silicon (Si)
Substitution: Aluminium halides (e.g., AlCl3) and silicon halides (e.g., SiCl4)
Applications De Recherche Scientifique
Aluminium silicide has a wide range of applications in scientific research and industry:
Microelectronics: It is used as a material for contacts and interconnections in silicon integrated circuits due to its low electrical resistivity and high thermal stability.
Thermoelectric Devices: this compound is employed in thermoelectric devices for converting waste heat into electricity.
Catalysis: It serves as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Materials Science: this compound is studied for its potential use in high-temperature structural materials due to its excellent mechanical properties.
Mécanisme D'action
The mechanism of action of aluminium silicide involves its interaction with other materials at the molecular level. In microelectronics, this compound forms stable contacts with silicon, allowing for efficient electrical conduction. The compound’s high thermal stability ensures that it remains effective even at elevated temperatures, making it suitable for use in high-performance electronic devices .
Comparaison Avec Des Composés Similaires
- Magnesium silicide (Mg2Si)
- Calcium silicide (CaSi2)
- Iron silicide (FeSi2)
Comparison:
- Thermal Stability: Aluminium silicide has higher thermal stability compared to magnesium silicide and calcium silicide, making it more suitable for high-temperature applications.
- Electrical Resistivity: this compound has lower electrical resistivity than iron silicide, which enhances its performance in microelectronic applications.
- Corrosion Resistance: this compound exhibits better corrosion resistance than magnesium silicide, making it more durable in harsh environments .
Propriétés
InChI |
InChI=1S/4Al.3Si |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTZODAHLMBGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al]#[Si].[Al]#[Si].[Al]=[Si]=[Al] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al4Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648873 |
Source


|
| Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106698-75-3 |
Source


|
| Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B3079250.png)
![Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B3079262.png)





![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)



![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B3079325.png)

![Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy-](/img/structure/B3079338.png)
